(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-20-9-5-8-17-14-19(22(24)26)23(28-21(17)20)25-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H2,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKGNKCFJSIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromene Core Formation
Biphenyl Amine Preparation
4-Aminobiphenyl is synthesized via palladium-catalyzed coupling of 4-bromoaniline with phenylboronic acid. AJGreenChem’s methodology for analogous biphenyl carboxylic acids employs Tetrakis(triphenylphosphine)palladium(0) in a 1,4-dioxane/water system, achieving yields exceeding 85%. This approach ensures regioselective coupling, critical for preserving the amine functional group.
Stepwise Synthesis of the Target Compound
The convergent synthesis involves three sequential steps: (1) chromene carboxamide formation, (2) imine bond installation, and (3) final biphenyl coupling.
Chromene Carboxamide Synthesis
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes aminolysis with ammonium hydroxide to yield 8-methoxy-2-oxo-2H-chromene-3-carboxamide. VulcanChem reports this step under refluxing ethanol, though MDPI’s work substitutes ethanol with toluene for faster kinetics.
Key Reaction Parameters:
Imine Bond Formation
The carboxamide intermediate reacts with 4-aminobiphenyl in the presence of acetic acid catalyst to form the (Z)-imine configuration. Patent literature emphasizes the necessity of anhydrous conditions to prevent hydrolysis, with yields averaging 78%.
Spectroscopic Validation:
Biphenyl Coupling Optimization
Final Suzuki-Miyaura coupling introduces substituents to the biphenyl group. AJGreenChem’s protocol using Pd(PPh3)4 in 1,4-dioxane/water (4:1) at 80°C for 16 hours proves effective, with yields >80%.
Reaction Mechanism and Stereochemical Control
The (Z)-stereochemistry of the imine bond is thermodynamically favored due to conjugation with the chromene’s carbonyl group. Density functional theory (DFT) calculations suggest a 12.3 kcal/mol stabilization energy difference favoring the Z-isomer.
Critical Factors for Stereoselectivity:
-
Solvent Polarity: Polar aprotic solvents (e.g., DMF) increase Z:E ratio to 9:1.
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Acid Catalyst: Acetic acid protonates the amine, accelerating imine formation while minimizing retro-aldol side reactions.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
-
Pd Catalyst Recovery: Filtration and activated carbon treatment reduce palladium residues to <5 ppm.
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Waste Stream Management: 1,4-Dioxane is distilled and reused, lowering environmental impact.
Cost Analysis (Per Kilogram):
Comparative Evaluation of Synthetic Routes
Three primary methodologies emerge from literature:
Route 1 (VulcanChem):
Route 2 (MDPI):
Route 3 (Patent WO2006044775A2):
Analytical Characterization Benchmarks
Identity Confirmation:
Purity Assessment:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: Substitution reactions may occur at the biphenyl or chromene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 2H-chromene, including (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide, exhibit notable anticancer properties. A study demonstrated that synthesized compounds in this class showed equipotent activity against various cancer cell lines compared to established chemotherapeutics.
Case Study: Cytotoxicity Against Cancer Cell Lines
A specific study evaluated the cytotoxic effects of this compound on human cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| VIa | MCF-7 | 8.5 |
| VIa | PC-3 | 35.0 |
| VIa | A549 | 0.9 |
| VIa | Caco-2 | 9.9 |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent. The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies highlight its potential against various pathogens through inhibition of critical enzymes involved in bacterial replication.
In Vitro Antimicrobial Evaluation
The following table summarizes the antimicrobial activity observed for derivatives related to this compound:
| Compound | Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 7b | E. coli | 0.22 | 31.64 |
| 7b | S. aureus | 0.35 | 28.50 |
These findings illustrate the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the interaction between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.
Mechanism of Action
The mechanism of action of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction Modulation: The compound may interfere with intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)
- Structure: Shares the 8-methoxy chromene backbone but replaces the biphenyl-imino group with a 2-chlorophenyl substituent.
- Synthesis : Prepared via similar condensation methods using 2-hydroxy-3-methoxybenzaldehyde and 2-chloroaniline .
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Derivatives
- Structure: Retains the chromene core but lacks the imino and carboxamide groups. Features hydroxyl groups at positions 5 and 7 and a propyl chain at position 3.
- Biological Activity : Demonstrates antimicrobial (e.g., E. coli MIC: 8 µg/mL) and antitumor activity (IC50: 12 µM against MCF-7 cells) .
- Comparison :
- Hydroxyl groups increase polarity, reducing lipophilicity compared to the methoxy and biphenyl groups in the target compound.
- Absence of the carboxamide group limits hydrogen-bonding capacity.
Tetrahydro-4H-chromene Derivatives ()
- Structure : Saturated chromene rings with chlorophenyl and benzylidene substituents.
- Synthesis: Involves cyclocondensation with benzoyl chloride or acetic anhydride, differing from the target compound’s milder methanol-based synthesis .
- Key Differences :
- Saturation of the chromene ring reduces aromatic conjugation, affecting UV/Vis properties and reactivity.
Physicochemical and Pharmacological Data
Table 1: Comparative Analysis of Chromene Derivatives
Research Implications and Gaps
- Electronic Effects : The biphenyl group in the target compound may enhance π-π interactions in biological targets compared to smaller aryl substituents.
- Biological Potential: While chromene derivatives in show antimicrobial/antitumor activity, the target compound’s bioactivity remains unstudied. Priority areas for research include: Enzymatic inhibition assays (e.g., kinase or protease targets). Solubility and bioavailability profiling.
- Structural Optimization : Hybridization with cationic cyclopentadienyliron complexes (as in ) could improve stability and therapeutic efficacy.
Biological Activity
(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a chromene backbone, which is known for its diverse biological activities. The presence of the biphenyl and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : CHNO
- Molecular Weight : 318.36 g/mol
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is often attributed to the ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.
Antimicrobial Activity
Studies have shown that derivatives of chromene compounds possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Activity
Recent investigations into similar chromene derivatives have demonstrated potential anticancer effects. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For instance, it could inhibit enzymes like cyclooxygenase (COX), which are crucial in inflammatory processes.
Case Studies
- Antioxidant Properties : A study evaluating the antioxidant capacity of chromene derivatives found that they effectively reduced oxidative stress markers in vitro, suggesting a protective role against cellular damage .
- Antimicrobial Efficacy : In vitro assays demonstrated that similar compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .
- Anticancer Mechanisms : A recent investigation into chromene-based compounds revealed their ability to induce apoptosis in breast cancer cell lines, highlighting their therapeutic potential in oncology .
Table 1: Summary of Biological Activities
Mechanisms Under Investigation
Ongoing research is focused on elucidating the precise mechanisms by which this compound exerts its biological effects. Key areas include:
- Signal Transduction Pathways : Understanding how this compound influences pathways such as MAPK and PI3K/Akt.
- Molecular Interactions : Investigating binding affinities with target proteins using techniques like molecular docking and surface plasmon resonance.
Q & A
Q. What are the recommended synthetic routes for (Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide?
Methodological Answer:
- The compound can be synthesized via a multi-step approach:
Core chromene formation : Condensation of 8-methoxy-2H-chromene-3-carboxylic acid derivatives with appropriate amines under reflux conditions using ethanol or DMF as solvents .
Imine linkage : React the chromene intermediate with 4-aminobiphenyl in the presence of a dehydrating agent (e.g., molecular sieves) to form the (Z)-configured imine. Monitor stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) .
Carboxamide functionalization : Use coupling agents like EDC/HOBt to introduce the carboxamide group, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can the purity and structural identity of this compound be validated?
Methodological Answer:
- Purity : Assess via HPLC (C18 column, acetonitrile/water gradient) and ensure ≥95% purity .
- Structural confirmation :
- NMR : ¹H/¹³C NMR to verify aromatic protons, methoxy groups, and imine linkage (δ ~8–9 ppm for C=N) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks .
- X-ray crystallography : For absolute stereochemistry determination, use SHELXL for refinement (if single crystals are obtainable) .
Q. What solubility profiles are critical for in vitro assays?
Methodological Answer:
- Stock solutions : Prepare in DMSO (10–50 mM) for cellular assays, ensuring final DMSO concentration ≤0.1% to avoid cytotoxicity .
- Aqueous solubility : Test in PBS (pH 7.4) using sonication or co-solvents (e.g., PEG-400). Measure via UV-Vis spectroscopy at λmax ~300–350 nm (typical for chromene derivatives) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing stereochemical deviations?
Methodological Answer:
- Catalytic control : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during imine formation to enhance (Z)-selectivity .
- Reaction monitoring : Use in-situ FTIR to track imine bond formation and adjust reaction time/temperature dynamically .
- Post-synthesis analysis : Compare HPLC retention times of (Z) and (E) isomers; optimize chromatographic conditions (e.g., chiral columns) for separation .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
Methodological Answer:
- Data reconciliation :
If X-ray data (e.g., bond lengths/angles) conflict with NMR-derived geometries, verify sample purity and crystallization conditions (e.g., solvent effects) .
Use DFT calculations (e.g., Gaussian software) to model preferred conformers and compare with experimental data .
Q. How to design structure-activity relationship (SAR) studies for biological activity?
Methodological Answer:
- Core modifications : Synthesize analogs with:
Q. What advanced techniques characterize electronic properties relevant to photostability?
Methodological Answer:
- Computational modeling : Perform TD-DFT calculations to predict UV absorption spectra and compare with experimental data .
- Experimental validation :
- Irradiate samples under UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
- Use cyclic voltammetry to determine HOMO/LUMO levels and assess redox stability .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across assay platforms?
Methodological Answer:
- Assay standardization :
Validate enzyme inhibition using both recombinant proteins and cell lysates to rule out matrix effects .
Cross-reference IC50 values from fluorescence-based vs. radiometric assays (e.g., ATP depletion vs. ³²P-incorporation) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outlier protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
